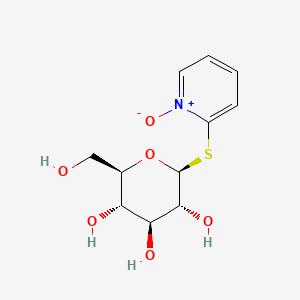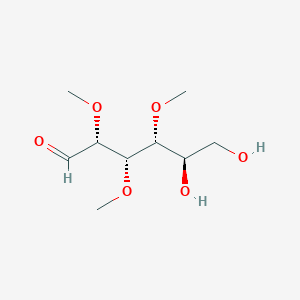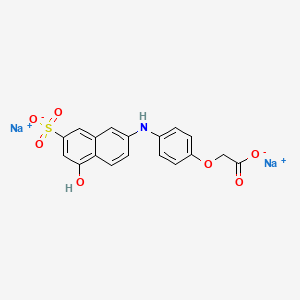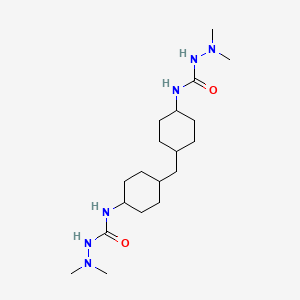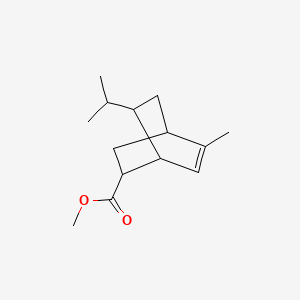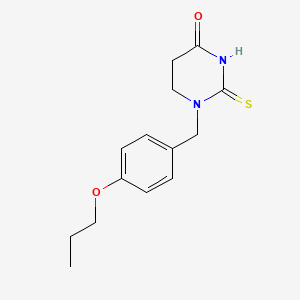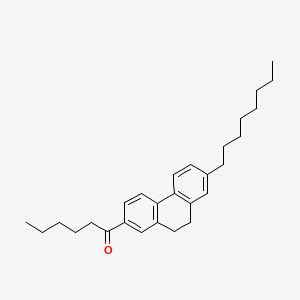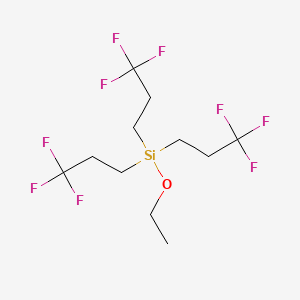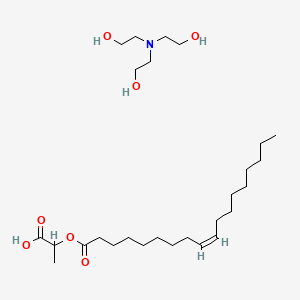
2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- is a complex organic compound that features a pyridinedione core with a 4-chlorobenzoyl group attached via an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethenyl Linkage: This step often involves a Wittig reaction or a Heck coupling reaction to introduce the ethenyl group.
Attachment of the 4-Chlorobenzoyl Group: This can be done through Friedel-Crafts acylation or other acylation reactions using 4-chlorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl linkage, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the ethenyl linkage, resulting in the formation of alcohols or alkanes.
Substitution: The 4-chlorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzoyl derivatives.
科学的研究の応用
2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antidepressant molecule due to its structural similarity to known antidepressants.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
作用機序
The exact mechanism of action of 2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The compound may modulate neurotransmitter levels or inhibit specific enzymes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-(1-imidazolyl)-5-(4-chlorobenzoyl)pyridine: This compound shares a similar core structure but includes an imidazole group instead of the pyridinedione core.
Tricyclic Antidepressants: These compounds have a similar benzoyl group and are used in the treatment of depression.
Uniqueness
2,5-Pyridinedione, 1-(1-(4-chlorobenzoyl)ethenyl)-1,6-dihydro- is unique due to its combination of a pyridinedione core with a 4-chlorobenzoyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
108664-28-4 |
|---|---|
分子式 |
C14H10ClNO3 |
分子量 |
275.68 g/mol |
IUPAC名 |
1-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2H-pyridine-3,6-dione |
InChI |
InChI=1S/C14H10ClNO3/c1-9(16-8-12(17)6-7-13(16)18)14(19)10-2-4-11(15)5-3-10/h2-7H,1,8H2 |
InChIキー |
NGUGNQUIXGZKPR-UHFFFAOYSA-N |
正規SMILES |
C=C(C(=O)C1=CC=C(C=C1)Cl)N2CC(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


